Cas no 2097950-95-1 (2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid)

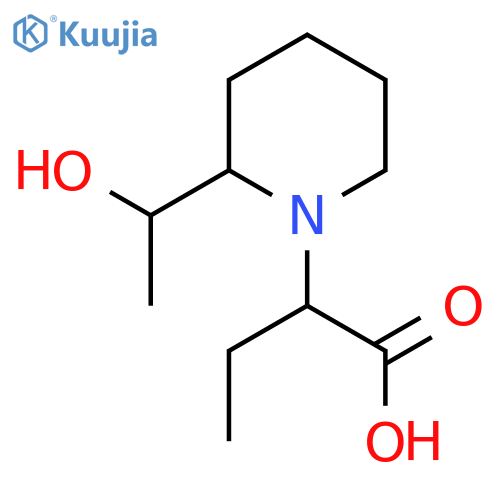

2097950-95-1 structure

商品名:2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid

2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- AKOS026709909

- 2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid

- 2-[2-(1-hydroxyethyl)piperidin-1-yl]butanoic acid

- F1907-5496

- 2097950-95-1

- 1-Piperidineacetic acid, α-ethyl-2-(1-hydroxyethyl)-

- 2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid

-

- インチ: 1S/C11H21NO3/c1-3-9(11(14)15)12-7-5-4-6-10(12)8(2)13/h8-10,13H,3-7H2,1-2H3,(H,14,15)

- InChIKey: RTNUNOOAIWZNQA-UHFFFAOYSA-N

- ほほえんだ: OC(C)C1CCCCN1C(C(=O)O)CC

計算された属性

- せいみつぶんしりょう: 215.15214353g/mol

- どういたいしつりょう: 215.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

- 密度みつど: 1?+-.0.06 g/cm3(Predicted)

- ふってん: 351.1±17.0 °C(Predicted)

- 酸性度係数(pKa): 2.55±0.10(Predicted)

2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-5496-0.25g |

2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |

2097950-95-1 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-5496-1g |

2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |

2097950-95-1 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| TRC | H165731-100mg |

2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |

2097950-95-1 | 100mg |

$ 95.00 | 2022-06-04 | ||

| TRC | H165731-500mg |

2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |

2097950-95-1 | 500mg |

$ 365.00 | 2022-06-04 | ||

| TRC | H165731-1g |

2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |

2097950-95-1 | 1g |

$ 570.00 | 2022-06-04 | ||

| Life Chemicals | F1907-5496-2.5g |

2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |

2097950-95-1 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-5496-0.5g |

2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |

2097950-95-1 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| Life Chemicals | F1907-5496-10g |

2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |

2097950-95-1 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Life Chemicals | F1907-5496-5g |

2-(2-(1-hydroxyethyl)piperidin-1-yl)butanoic acid |

2097950-95-1 | 95%+ | 5g |

$1203.0 | 2023-09-07 |

2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

2097950-95-1 (2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬